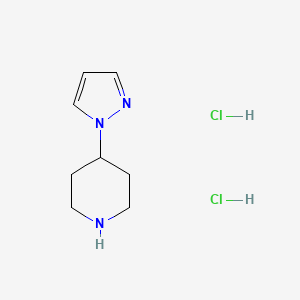

4-(1H-pyrazol-1-yl)piperidine dihydrochloride

Description

The exact mass of the compound 4-(1H-pyrazol-1-yl)piperidine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(1H-pyrazol-1-yl)piperidine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-pyrazol-1-yl)piperidine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-pyrazol-1-ylpiperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.2ClH/c1-4-10-11(7-1)8-2-5-9-6-3-8;;/h1,4,7-9H,2-3,5-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPXWAXYEKDNKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=CC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181458-83-2 | |

| Record name | 4-(1H-pyrazol-1-yl)piperidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: 4-(1H-pyrazol-1-yl)piperidine Dihydrochloride

A Versatile Scaffold for Kinase Inhibitor Discovery and Synthesis

Executive Summary

4-(1H-pyrazol-1-yl)piperidine dihydrochloride (CAS: 1181458-83-2) is a high-value heterocyclic building block extensively utilized in medicinal chemistry, particularly in the development of small-molecule kinase inhibitors. Structurally, it consists of a piperidine ring substituted at the 4-position with a pyrazole moiety. This specific topology offers a unique combination of physicochemical properties: the piperidine provides a solubilizing, basic handle, while the pyrazole serves as a robust aromatic scaffold capable of participating in pi-stacking interactions and hydrogen bonding within the ATP-binding pockets of kinases.

Its primary industrial application is as a key intermediate in the synthesis of Crizotinib (Xalkori®), a targeted therapy for ALK-positive and ROS1-positive non-small cell lung cancer (NSCLC). Beyond Crizotinib, this scaffold is a "privileged structure" in fragment-based drug discovery (FBDD), serving as a precursor for libraries targeting JAK, CDK, and other oncogenic drivers.

Chemical & Physical Profile

The dihydrochloride salt form is preferred in process chemistry due to its enhanced crystallinity, stability, and water solubility compared to the free base.

| Property | Specification |

| Chemical Name | 4-(1H-pyrazol-1-yl)piperidine dihydrochloride |

| CAS Number (Salt) | 1181458-83-2 |

| CAS Number (Free Base) | 762240-09-5 |

| Molecular Formula | C₈H₁₃N₃[1][2][3] · 2HCl |

| Molecular Weight | 224.13 g/mol (Salt); 151.21 g/mol (Free Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in water, methanol, DMSO; insoluble in non-polar solvents (hexane, ether) |

| pKa Values | Piperidine NH: ~11.0 |

| Hygroscopicity | Hygroscopic; requires storage under inert atmosphere (Argon/Nitrogen) |

Mechanistic Insight: The "Privileged" Scaffold

In drug design, the 4-(pyrazol-1-yl)piperidine moiety addresses several critical challenges in optimizing lead compounds:

-

Solubility & PK Profile: The piperidine ring (pKa ~11) is protonated at physiological pH, significantly improving the aqueous solubility of lipophilic kinase inhibitors.[4] This is crucial for oral bioavailability.[4]

-

Vector Alignment: The 1,4-substitution pattern creates a linear, rigid vector.[4] This allows the pyrazole to penetrate deep into the hydrophobic pocket (e.g., the hinge region of a kinase) while the piperidine extends towards the solvent front, where it can interact with ribose-binding residues or solubilizing groups.

-

Synthetic Modularity: The pyrazole C4 position is highly activated for electrophilic aromatic substitution (e.g., iodination), allowing for the rapid introduction of aryl groups via Suzuki-Miyaura coupling.

Structural Logic Diagram

The following diagram illustrates the functional roles of the molecule's substructures.

Figure 1: Pharmacophore analysis of the 4-(pyrazol-1-yl)piperidine scaffold.

Synthetic Utility & Manufacturing

The synthesis of 4-(1H-pyrazol-1-yl)piperidine dihydrochloride is typically achieved via a robust three-step sequence starting from 4-chloropyridine or 4-bromopyridine.

Synthesis Workflow

-

Nucleophilic Aromatic Substitution (S_NAr): Reaction of 4-chloropyridine with pyrazole.[4][5] This step often requires high temperature or a catalyst if the pyridine is not activated.[4]

-

Catalytic Hydrogenation: Reduction of the pyridine ring to a piperidine ring using heterogeneous catalysis (PtO₂ or Pd/C) under hydrogen pressure.[4]

-

Salt Formation: Treatment with anhydrous HCl to precipitate the stable dihydrochloride salt.[4]

Figure 2: Industrial synthesis pathway for 4-(1H-pyrazol-1-yl)piperidine dihydrochloride.

Experimental Protocol: Salt Formation

Note: This protocol assumes the isolation of the free base intermediate.

-

Dissolution: Dissolve 10.0 g (66.1 mmol) of crude 4-(1H-pyrazol-1-yl)piperidine in 50 mL of anhydrous ethanol or methanol.

-

Acidification: Cool the solution to 0°C in an ice bath. Slowly add 4.0 equivalents of HCl (e.g., 4M HCl in 1,4-dioxane) dropwise with vigorous stirring. The reaction is exothermic; maintain temperature <10°C.[4]

-

Precipitation: Allow the mixture to warm to room temperature and stir for 2 hours. If precipitation does not occur, add diethyl ether or MTBE as an anti-solvent until turbidity persists.[4]

-

Isolation: Filter the white solid under a nitrogen stream (to prevent moisture absorption).[4]

-

Drying: Dry the filter cake in a vacuum oven at 45°C for 12 hours.

-

Yield: Expected yield is typically 85-95% for the salt formation step.[4]

Medicinal Chemistry Application: The Crizotinib Connection

The most prominent use of this scaffold is in the synthesis of Crizotinib (Pfizer), an ALK/ROS1 inhibitor. The 4-(pyrazol-1-yl)piperidine unit is first iodinated at the pyrazole C4 position, then protected, and finally coupled to the core kinase-binding heterocycle.

Crizotinib Intermediate Synthesis

The transformation of the dihydrochloride into the critical "Crizotinib Intermediate" involves:

-

Free-basing: Neutralization of the dihydrochloride.[4]

-

Protection: N-boc protection of the piperidine amine.

-

Regioselective Iodination: Iodination of the pyrazole ring using NIS (N-iodosuccinimide).[4]

Figure 3: Synthetic route to the key Crizotinib building block.

Handling & Safety Guidelines

Stability[4]

-

Hygroscopicity: The dihydrochloride salt is hygroscopic.[4] Exposure to ambient air can lead to the formation of a sticky gum or partial hydrolysis to the monohydrochloride.[4]

-

Storage: Store in tightly sealed containers, preferably under argon or nitrogen, at 2-8°C.

Safety Hazards (GHS Classification)

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

-

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dust.[4]

References

-

Pfizer Inc. (2005).[4] Enantiomerically pure aminopyridines as protein kinase inhibitors.[4] Patent WO2006021884.[4] (Describes the use of the scaffold in Crizotinib synthesis). Link

-

Cui, J. J., et al. (2011).[4] Discovery of 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-yl-1H-pyrazol-4-yl)pyridin-2-amine (Crizotinib) as a potent and selective inhibitor of anaplastic lymphoma kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342-6363. Link

-

National Center for Biotechnology Information. (n.d.).[4] PubChem Compound Summary for CID 11626909, 4-(1H-Pyrazol-1-yl)piperidine.Link

-

ChemicalBook. (2024).[4] 4-(1H-pyrazol-1-yl)piperidine dihydrochloride Product Properties.Link

Sources

4-(1H-pyrazol-1-yl)piperidine dihydrochloride CAS number 1181458-83-2

CAS Number: 1181458-83-2 Formula: C₈H₁₃N₃ · 2HCl Molecular Weight: 224.13 g/mol (Salt); 151.21 g/mol (Free Base)

Executive Summary

4-(1H-pyrazol-1-yl)piperidine dihydrochloride is a high-value heterocyclic building block, functioning as a critical pharmacophore scaffold in the synthesis of ALK (Anaplastic Lymphoma Kinase) and ROS1 inhibitors . Its structural rigidity, combined with the defined vector of the piperidine nitrogen, makes it an ideal "solubilizing tail" in kinase inhibitor design.

The molecule is most notably recognized as the core structural motif of Crizotinib (Xalkori) , a first-generation ALK inhibitor used in non-small cell lung cancer (NSCLC). This guide details the physicochemical properties, synthetic utility, and rigorous handling protocols required to utilize this synthon in medicinal chemistry campaigns.

Physicochemical Profile & Chemical Identity[1][2][3]

The dihydrochloride salt form is preferred for storage due to the volatility and oxidative instability of the free secondary amine.

| Property | Specification | Technical Insight |

| Appearance | White to off-white crystalline solid | Hygroscopic; must be stored under desiccant. |

| Solubility | Water (>50 mg/mL), DMSO, Methanol | High polarity due to ionic character; insoluble in non-polar organics (DCM, Hexanes) unless free-based. |

| pKa (Calc) | ~10.8 (Piperidine NH), ~2.5 (Pyrazole N) | The piperidine nitrogen is highly basic. The 2HCl stoichiometry ensures complete protonation, preventing amine oxidation. |

| H-Bond Donors | 2 (NH⁺ sites) | Critical for salt bridge formation in protein binding pockets. |

| H-Bond Acceptors | 2 (Pyrazole N, Piperidine N) | The pyrazole N2 often serves as a weak acceptor in kinase hinge regions. |

Synthetic Utility & Mechanism of Action

The "Crizotinib Scaffold"

In the context of drug design, CAS 1181458-83-2 provides a bi-functional scaffold :

-

The Pyrazole Moiety: Acts as a linker that can be functionalized at the C4 position (via iodination/bromination) to participate in Suzuki-Miyaura coupling with the kinase-binding core (e.g., the 2-aminopyridine core of Crizotinib).

-

The Piperidine Moiety: Extends into the solvent-exposed region of the ATP-binding pocket. The secondary amine is often left free or alkylated to modulate pharmacokinetic properties (solubility, permeability).

Retrosynthetic Analysis (Crizotinib)

The diagram below illustrates how this specific CAS entry fits into the assembly of the Crizotinib API.

Figure 1: Retrosynthetic logic placing CAS 1181458-83-2 as the precursor to the C4-iodinated coupling partner used in Crizotinib synthesis.

Experimental Protocols

Salt-Break (Free-Basing) Protocol

The dihydrochloride salt cannot be used directly in nucleophilic substitutions or Pd-catalyzed couplings without neutralizing the HCl. In situ neutralization often leads to poor yields due to salt crashing. A distinct free-basing step is recommended.

Reagents:

-

CAS 1181458-83-2 (10.0 mmol, 2.24 g)

-

Sodium Hydroxide (NaOH), 2M aqueous solution

-

Dichloromethane (DCM) or 2-MeTHF

-

Brine (saturated NaCl)

Step-by-Step Methodology:

-

Dissolution: Suspend the dihydrochloride salt in water (20 mL). It will dissolve readily.

-

Basification: Cool the solution to 0°C. Dropwise add 2M NaOH (approx. 25 mL) while monitoring pH. Target pH is >12. The solution may become cloudy as the free base precipitates or oils out.

-

Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Note: 2-MeTHF is preferred for green chemistry applications, but DCM provides higher recovery for this specific polar amine.

-

Drying: Combine organic layers, wash with brine (10 mL), and dry over anhydrous Na₂SO₄ for 30 minutes.

-

Concentration: Filter and concentrate under reduced pressure (keep bath <35°C, as the free base has moderate volatility).

-

Yield Check: Expect a colorless to pale yellow oil/solid (approx. 1.51 g theoretical). Use immediately or store under Argon at -20°C.

C4-Selective Iodination (Functionalization)

To utilize this scaffold for Suzuki couplings (as in Crizotinib synthesis), the pyrazole C4 position must be activated.

Reaction:

Substrate + NIS (N-iodosuccinimide) → 4-iodo-pyrazole derivative

Protocol:

-

Dissolve the free base (from 4.1) in Acetonitrile (ACN) at 0°C.

-

Add NIS (1.05 equiv) portion-wise to control exotherm.

-

Stir at room temperature for 2 hours.

-

Quench: Add 10% aqueous sodium thiosulfate to neutralize excess iodine (color change from brown to yellow/clear).

-

Workup: Remove ACN in vacuo, extract residue with EtOAc.

-

Validation: 1H-NMR will show the disappearance of the C4-pyrazole proton (typically a doublet/singlet around ~7.5-7.8 ppm) and the retention of the C3/C5 protons (shifted downfield).

Synthesis of the Core (Background)

Understanding the origin of the material aids in impurity profiling. The industrial route avoids hydrazine handling by using 4-chloropyridine.

Figure 2: Industrial synthesis route via nucleophilic aromatic substitution followed by pyridine reduction.

Impurity Alert:

-

Pyridine analogs: Incomplete hydrogenation leads to trace 4-(pyrazol-1-yl)pyridine. This impurity is aromatic and planar, potentially altering bioassay results if not removed (detectable via UV at 254 nm; the piperidine product has low UV absorbance).

Quality Control & Analytics

To validate the integrity of CAS 1181458-83-2, the following analytical markers are standard.

1H-NMR (DMSO-d6)[4]

-

Pyrazole Protons: Two distinct signals (or overlapping) in the aromatic region (~7.4 - 7.8 ppm) corresponding to H3 and H5. H4 is usually upfield (~6.2 - 6.4 ppm).

-

Piperidine Methine (C4-H): A multiplet around 4.3 - 4.5 ppm (deshielded by the pyrazole nitrogen).

-

Piperidine Methylenes:

-

C2/C6 (adjacent to NH): Broad signals ~3.0 - 3.4 ppm.

-

C3/C5: Multiplets ~2.0 - 2.3 ppm.

-

-

Ammonium Protons: Broad singlet >9.0 ppm (exchangeable with D₂O), confirming the salt form.

HPLC Method

-

Column: C18 Reverse Phase (Polar-embedded preferred, e.g., Waters Atlantis T3).

-

Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile.

-

Detection: 210 nm (Low absorbance; high concentration required). Note: The salt form is highly polar and elutes near the void volume on standard C18 columns.

Safety & Handling (E-E-A-T)

-

Hygroscopicity: The dihydrochloride salt absorbs atmospheric moisture rapidly, turning into a sticky gum. Weigh quickly or use a glovebox.

-

Inhalation Hazard: As a fine powder, the salt is a respiratory irritant. Use a fume hood.

-

Corrosivity: The 2HCl content makes aqueous solutions acidic (pH < 2). Wear nitrile gloves and safety glasses to prevent acid burns.

-

Sensitization: Piperidine derivatives can cause skin sensitization. Avoid direct contact.

References

-

Crizotinib Synthesis & Intermediates

- Preparation of pyrazole derivatives as protein kinase inhibitors. (Pfizer Inc).

-

Efficient Synthesis of Crizotinib Intermediates.[1] Organic Process Research & Development. (Search: Crizotinib Process).

-

Iodination Protocol

-

A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib.[1] ResearchGate.

-

-

Chemical Properties & Safety

-

PubChem Compound Summary for Crizotinib Intermediate. National Library of Medicine.

-

-

Industrial Synthesis Route

-

Method for preparing 4-piperidyl piperidine derivatives.[2] Google Patents CN1583742A.

-

Sources

The Pyrazole Scaffold: A Technical Guide to Therapeutic Target Engagement

Executive Summary

The pyrazole ring (1,2-diazole) is not merely a structural motif; it is a "privileged scaffold" in medicinal chemistry.[1] Its ubiquity in FDA-approved therapeutics—from Celecoxib to Crizotinib —stems from its unique physicochemical versatility. It functions as a bioisostere for amide bonds, aromatic rings, and imidazoles, offering tunable hydrogen-bonding capabilities that allow it to engage diverse biological targets with high affinity.

This guide moves beyond basic definitions to explore the causality of binding across three primary therapeutic axes: Kinase Inhibition (Oncology), COX-2 Inhibition (Inflammation), and Emerging GPCR/Enzymatic targets. It concludes with validated protocols for synthesis and assay development, designed to ensure reproducibility in your lab.

Part 1: The Pharmacophore – Why Pyrazole?

The pyrazole ring consists of a 5-membered heterocycle with two adjacent nitrogen atoms.[1][2][3] Its therapeutic potency is derived from its tautomeric responsiveness and substitution potential.

Physicochemical Advantages[3]

-

H-Bonding Duality: The unsubstituted N1-hydrogen acts as a donor, while the N2-nitrogen acts as an acceptor. This allows the scaffold to mimic the purine ring of ATP, making it lethal to kinases.

-

Dipole Moment: The ring possesses a high dipole moment, facilitating strong electrostatic interactions within polar binding pockets.

-

Metabolic Stability: Unlike furan or thiophene rings, the pyrazole core is generally resistant to oxidative metabolism by CYPs, prolonging half-life (

).

Part 2: Oncology – The Kinase Hinge Binder

The most prolific application of pyrazole derivatives is in the inhibition of protein kinases. The mechanism is almost universally ATP-competitive inhibition .

Mechanism of Action: The Hinge Region Interaction

Kinases have a conserved "hinge region" connecting the N- and C-terminal lobes. Adenine (in ATP) binds here. Pyrazole derivatives hijack this site.

-

The Anchor: The pyrazole nitrogen pair forms a bidentate hydrogen bond network with the backbone amide and carbonyl of the kinase hinge residues.

-

The Gatekeeper: Substituents at the 3- and 5-positions allow the molecule to bypass the "gatekeeper" residue, a common site of drug resistance mutations (e.g., T790M in EGFR).

Key Kinase Targets

| Drug | Target | Indication | Binding Mode |

| Crizotinib | ALK / ROS1 | NSCLC | Pyrazole acts as the hinge binder; 3-position substitution fits the hydrophobic pocket. |

| Ruxolitinib | JAK1 / JAK2 | Myelofibrosis | Pyrazole forms H-bonds with Leu884 and Glu966 in the ATP pocket. |

| Pirtobrutinib | BTK | Mantle Cell Lymphoma | Non-covalent (reversible) inhibitor; bypasses C481 resistance mutations. |

| Encorafenib | BRAF V600E | Melanoma | Stabilizes the kinase in an inactive conformation (DFG-out). |

Visualization: The Kinase Binding Logic

The following diagram illustrates the logical flow of designing a pyrazole-based kinase inhibitor.

Caption: Logical flow of pyrazole-kinase interaction. The scaffold mimics adenine to anchor at the hinge region, while substitutions determine selectivity.

Part 3: Inflammation – The COX-2 Selectivity Switch

In the late 1990s, the discovery that pyrazoles could distinguish between Cyclooxygenase-1 (COX-1, constitutive) and Cyclooxygenase-2 (COX-2, inducible) revolutionized pain management.

The Structural Basis of Selectivity

-

COX-1 vs. COX-2: The COX-2 active site has a secondary hydrophobic "side pocket" that is accessible because a bulky Isoleucine (Ile523) in COX-1 is replaced by a smaller Valine (Val523) in COX-2.

-

The Pyrazole Wedge: In Celecoxib , the central pyrazole ring serves as a rigid spacer. It positions a sulfonamide group directly into this side pocket. COX-1 cannot accommodate this bulky group due to steric clash with Ile523.

Comparative Data: Selectivity Ratios

| Compound | COX-1 IC50 ( | COX-2 IC50 ( | Selectivity Ratio (COX-1/COX-2) | Clinical Status |

| Celecoxib | 15.0 | 0.04 | 375 | Approved |

| Rofecoxib | >1000 | 0.5 | >2000 | Withdrawn (CV Risk) |

| Indomethacin | 0.02 | 0.6 | 0.03 (Non-selective) | Approved |

Note: High selectivity ratios indicate potent COX-2 inhibition with reduced gastrointestinal toxicity (mediated by COX-1).

Part 4: Emerging Targets (Beyond Kinases)

Recent approvals demonstrate the scaffold's versatility beyond the "kinase/COX" paradigm.

-

Plasma Kallikrein (Hereditary Angioedema):

-

Androgen Receptor (Prostate Cancer):

-

Drug: Darolutamide.[4]

-

Mechanism: A distinct pyrazole structure allows it to bind to the Androgen Receptor (AR) with high affinity but low blood-brain barrier penetration, reducing CNS side effects (seizures) seen with earlier generations like enzalutamide.

-

Part 5: Experimental Protocols

As an application scientist, reproducibility is paramount. The following protocols represent the industry standard for synthesizing and validating pyrazole hits.

Protocol A: Knorr Pyrazole Synthesis (One-Pot)

The "Gold Standard" for generating a library of 3,5-substituted pyrazoles.

Reagents:

-

1,3-Dicarbonyl compound (e.g., Acetylacetone or

-keto ester).[5] -

Hydrazine derivative (Hydrazine hydrate or Phenylhydrazine).

-

Ethanol (Solvent).

Step-by-Step Workflow:

-

Stoichiometry: Dissolve 10 mmol of 1,3-dicarbonyl in 20 mL of ethanol in a round-bottom flask.

-

Addition: Add 12 mmol (1.2 eq) of hydrazine dropwise at

(ice bath) to control the exotherm. -

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Reflux: Heat the mixture to reflux (

) for 2–4 hours. Monitor via TLC (Mobile phase: 3:7 EtOAc:Hexane). -

Workup:

-

If solid precipitates: Filter and wash with cold ethanol.

-

If solution remains: Evaporate solvent under reduced pressure. Recrystallize from ethanol/water.

-

-

Validation: Confirm structure via

H-NMR (Look for pyrazole-H4 singlet around

Protocol B: Kinase Inhibition Assay (ADP-Glo™)

A self-validating luminescent assay to determine IC50.

Principle: Measures ADP formed from a kinase reaction; ADP is converted to ATP, which is then converted to light by luciferase.

Workflow:

-

Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Reaction Assembly (384-well plate):

-

Add 2

L of Pyrazole Inhibitor (serial dilution in DMSO). -

Add 2

L of Kinase Enzyme (0.2 ng/ -

Add 1

L of Substrate/ATP mix.

-

-

Incubation: Incubate at Room Temperature for 60 minutes.

-

Depletion: Add 5

L of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min. -

Detection: Add 10

L of Kinase Detection Reagent (converts ADP -

Read: Measure Luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).

Visualization: The Development Cycle

The following diagram outlines the iterative cycle from synthesis to lead optimization.

Caption: The iterative SAR cycle. Data from the bioassay feeds back into the rational design of the pyrazole substituents.

References

-

FDA Orange Book. Approved Drug Products with Therapeutic Equivalence Evaluations (Celecoxib, Crizotinib). U.S. Food and Drug Administration.[4] [Link]

-

Ansari, A. et al. (2017). Biological activities of pyrazole derivatives: A review. European Journal of Medicinal Chemistry. [Link]

-

Cui, Z. et al. (2023). Pyrazole: An emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

-

Patsnap Synapse. Mechanism of Action of Celecoxib and Structural Basis.[Link] (General database access)

-

Zhang, H. et al. (2020). Recent Advances in Pyrazole-based Protein Kinase Inhibitors. Molecules.[1][2][5][6][7][8][9][10][11][12][13] [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. med.stanford.edu [med.stanford.edu]

- 8. jk-sci.com [jk-sci.com]

- 9. researchgate.net [researchgate.net]

- 10. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Safety, Handling, and Synthetic Utility of 4-(1H-pyrazol-1-yl)piperidine Dihydrochloride

[1]

Executive Summary

4-(1H-pyrazol-1-yl)piperidine dihydrochloride (CAS: 1181458-83-2) is a bicyclic amine salt consisting of a piperidine ring substituted at the 4-position with a pyrazole moiety.[1][2] It serves as a high-value intermediate in medicinal chemistry, particularly for installing polar, solubilizing "tail" groups in drug candidates.[1]

As a dihydrochloride salt, this compound presents specific handling challenges—primarily hygroscopicity and high acidity upon dissolution—that distinguish it from its free-base counterpart.[1] This guide outlines the protocols necessary to maintain compound integrity and ensure operator safety.

Chemical Profile & Physical Properties[1]

| Property | Specification |

| Chemical Name | 4-(1H-pyrazol-1-yl)piperidine dihydrochloride |

| CAS Number | 1181458-83-2 |

| Molecular Formula | C₈H₁₃N₃[1][2] · 2HCl |

| Molecular Weight | 224.13 g/mol (Salt) / 151.21 g/mol (Free Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in Water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et₂O) |

| Acidity (pKa) | Piperidine NH: ~11.0 | Pyrazole N2: ~2.5 (The salt is highly acidic in aqueous solution) |

| Hygroscopicity | High (Deliquescent in high humidity) |

Hazard Identification & Risk Assessment

While specific toxicological data for this salt is limited, a "read-across" approach based on the piperidine core and acidic nature dictates the safety profile.[1]

GHS Classification (Derived)[1]

-

Signal Word: WARNING

-

H290: May be corrosive to metals (due to free HCl potential in moisture).[1]

Toxicology Insights

-

Piperidine Moiety: Piperidine derivatives can be rapidly absorbed through the skin.[1] The piperidine ring is a known skin sensitizer and irritant.[1]

-

Acidic Corrosivity: The dihydrochloride form releases two equivalents of hydrochloric acid upon contact with mucous membranes, posing a higher risk of chemical burns than the free base.[1]

Strategic Handling Protocols

Storage and Stability

The primary threat to the integrity of 4-(1H-pyrazol-1-yl)piperidine dihydrochloride is moisture .[1] The salt is hygroscopic; absorption of water leads to hydrolysis, "clumping," and difficulty in accurate weighing (stoichiometric drift).[1]

Protocol: The "Dry Chain" Management

-

Long-Term Storage: Store at -20°C under an inert atmosphere (Argon or Nitrogen).[1]

-

Container: Use amber glass vials with Teflon-lined caps. Parafilm sealing is insufficient for long-term storage; use electrical tape or heat-shrink bands.[1]

-

Thawing: Allow the vial to equilibrate to room temperature in a desiccator before opening. This prevents condensation from forming on the cold solid.[1]

Visualization: Handling Lifecycle

The following diagram illustrates the decision logic for safe handling and storage to prevent degradation.

Figure 1: The "Dry Chain" handling lifecycle ensures the hygroscopic salt remains stoichiometrically accurate.

Experimental Workflow: Synthetic Utility

Stoichiometric Considerations in Coupling

A common error when using this building block in amide couplings (e.g., HATU, EDC) or nucleophilic aromatic substitutions (SNAr) is under-neutralization .[1]

-

The Trap: The compound carries 2 equivalents of HCl .[1]

-

The Fix: You must add at least 3 equivalents of base (e.g., DIPEA, TEA) to liberate the nucleophilic piperidine amine.[1]

Protocol: In-Situ Free-Basing for Amide Coupling

This protocol describes coupling 4-(1H-pyrazol-1-yl)piperidine dihydrochloride to a carboxylic acid.[1]

Reagents:

-

Carboxylic Acid (1.0 eq)[1]

-

4-(1H-pyrazol-1-yl)piperidine[1][2][5][6][7] · 2HCl (1.1 eq)[1]

-

HATU (1.1 eq)[1]

-

DIPEA (N,N-Diisopropylethylamine) (4.0 eq )[1]

-

DMF (Anhydrous)[1]

Step-by-Step:

-

Dissolution: In a dry vial, dissolve the carboxylic acid and HATU in anhydrous DMF. Stir for 5 minutes to activate the acid.

-

Salt Neutralization (Critical Step): In a separate vial, suspend the piperidine dihydrochloride in DMF. Add 2.5 eq of DIPEA.[1]

-

Observation: The suspension should clear as the free base is liberated and the amine salt dissolves.[1]

-

-

Addition: Add the neutralized amine solution to the activated acid mixture.

-

Final Adjustment: Add the remaining 1.5 eq of DIPEA to the reaction mixture to ensure pH > 8.

-

Monitoring: Monitor by LC-MS. The product should form within 1–4 hours.[1]

Visualization: Neutralization Logic

Failure to account for the "hidden" acid in the salt is the #1 cause of low yields.[1]

Figure 2: Stoichiometric neutralization strategy required to activate the dihydrochloride salt for nucleophilic attack.

Emergency Response & Disposal

First Aid[1]

-

Eye Contact: Immediately flush with water for 15 minutes.[1][4] The acidic nature requires immediate dilution to prevent corneal damage.[1]

-

Skin Contact: Wash with soap and water.[1][3] If redness persists (dermatitis from piperidine motif), seek medical attention.[1]

-

Inhalation: Move to fresh air. If wheezing occurs (HCl vapor or dust), administer oxygen.[1]

Spill Cleanup

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] A dust mask (N95) is recommended if the powder is fine.[1]

-

Neutralization: Cover the spill with sodium bicarbonate (NaHCO₃) or a spill pillow to neutralize the acidity.[1]

-

Disposal: Sweep up the neutralized solid and place it in a container for hazardous chemical waste. Do not dispose of down the drain.

References

Sources

- 1. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 762240-09-5|4-(1H-Pyrazol-1-yl)piperidine|BLD Pharm [bldpharm.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. chembk.com [chembk.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

Methodological & Application

Technical Application Note: Scalable Synthesis of 4-(1H-pyrazol-1-yl)piperidine Dihydrochloride

Introduction & Strategic Overview

The piperidine-pyrazole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and ALK inhibitors (e.g., Crizotinib intermediates). While industrial routes often utilize the hydrogenation of 4-(pyrazol-1-yl)pyridine, this requires high-pressure reactors and specialized safety handling.

This Application Note details a convergent, bench-stable protocol utilizing the nucleophilic displacement of an activated piperidine mesylate. This route is preferred for laboratory-scale synthesis (1g – 100g) due to its operational simplicity, avoidance of heavy metal catalysts, and high reproducibility.

Retrosynthetic Logic

The synthesis relies on the

Figure 1: Retrosynthetic analysis showing the convergent assembly via activated sulfonate displacement.

Safety & Handling (Critical)

-

Pyrazole: Toxic if swallowed.[1] Rapidly absorbed through skin.

-

Methanesulfonyl Chloride (MsCl): Lachrymator and corrosive. Reacts violently with water.

-

Sodium Hydride (NaH): Pyrophoric. Handle under inert atmosphere (Ar/N2).

-

HCl in Dioxane: Corrosive and fuming. Use in a well-ventilated fume hood.

Experimental Protocol

Stage 1: Activation of the Piperidine Scaffold

Objective: Convert the poor hydroxyl leaving group into a reactive mesylate.

| Reagent | MW ( g/mol ) | Equiv.[2] | Mass/Vol |

| N-Boc-4-hydroxypiperidine | 201.26 | 1.0 | 10.0 g |

| Methanesulfonyl chloride (MsCl) | 114.55 | 1.2 | 4.6 mL |

| Triethylamine (TEA) | 101.19 | 1.5 | 10.4 mL |

| Dichloromethane (DCM) | Solvent | - | 100 mL |

Procedure:

-

Dissolve N-Boc-4-hydroxypiperidine in anhydrous DCM (10 vol) in a round-bottom flask under

. -

Cool the solution to 0 °C (ice bath). Note: Temperature control is critical to prevent elimination side-products.

-

Add TEA dropwise.

-

Add MsCl dropwise over 20 minutes. The reaction is exothermic; maintain internal temp < 5 °C.

-

Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

-

Workup: Quench with saturated

. Extract with DCM (2x). Wash organics with brine, dry over -

Result: Off-white solid (Quant.). Use directly in Stage 2 without column chromatography to minimize hydrolysis risk.

Stage 2: Nucleophilic Displacement ( )

Objective: Install the pyrazole ring. Mechanism: Pyrazole is deprotonated to form the pyrazolate anion, which attacks the secondary carbon, displacing the mesylate with inversion of configuration (irrelevant for the achiral 4-position).

| Reagent | MW | Equiv.[1][2][4][5] | Mass/Vol |

| N-Boc-4-mesyloxypiperidine | 279.35 | 1.0 | 13.8 g (from Stage 1) |

| Pyrazole | 68.08 | 1.5 | 5.0 g |

| Cesium Carbonate ( | 325.82 | 2.0 | 32.0 g |

| DMF (Anhydrous) | Solvent | - | 140 mL |

Procedure:

-

Dissolve Pyrazole in anhydrous DMF.

-

Add

and stir at RT for 30 mins to ensure deprotonation.-

Alternative: NaH (60% dispersion, 1.5 eq) can be used for faster kinetics but requires stricter moisture exclusion.

-

-

Add the crude Mesylate (dissolved in minimal DMF).

-

Heat the mixture to 80 °C for 12–16 hours.

-

Monitor: TLC (50% EtOAc/Hexane). The mesylate spot (

) should disappear; product spot ( -

Workup: Cool to RT. Pour into ice water (500 mL). The product often precipitates.

-

Purification: Recrystallize from Hexane/EtOAc or perform a short silica plug if necessary.

-

Yield Target: 75–85%.

Stage 3: Deprotection & Salt Formation

Objective: Cleave the Boc group and isolate the stable dihydrochloride salt.

| Reagent | Equiv.[4] | Conditions |

| N-Boc-Intermediate | 1.0 | Dissolved in MeOH or Dioxane |

| 4M HCl in Dioxane | 5.0 | Add at 0 °C, then stir at RT |

Procedure:

-

Dissolve the Stage 2 intermediate in minimal 1,4-dioxane or MeOH.

-

Add 4M HCl in dioxane (5 eq) dropwise at 0 °C.

-

Stir at RT for 3 hours. A thick white precipitate will form.

-

Isolation: Dilute with diethyl ether (

) to maximize precipitation. -

Filter the solid under

(hygroscopic). Wash with -

Drying: Dry in a vacuum oven at 40 °C over

.

Analytical Validation

Product: 4-(1H-pyrazol-1-yl)piperidine dihydrochloride Appearance: White to off-white crystalline solid.

-

1H NMR (400 MHz, D2O):

- 8.05 (d, 1H, Pyrazole), 7.85 (d, 1H, Pyrazole), 6.55 (t, 1H, Pyrazole), 4.60 (m, 1H, CH-N), 3.55 (m, 2H, Pip-eq), 3.15 (m, 2H, Pip-ax), 2.30 (m, 2H), 2.10 (m, 2H).

-

Note: The absence of the singlet at

1.45 (Boc) confirms deprotection.

-

Mass Spectrometry (ESI+):

-

Calculated [M+H]+ (Free base): 152.12

-

Found: 152.1

-

Troubleshooting & Optimization Logic

This decision tree aids in resolving common synthetic bottlenecks.

Figure 2: Troubleshooting logic for the N-alkylation step.

Expert Insight: If the displacement (Stage 2) is sluggish, the addition of catalytic Potassium Iodide (KI, 0.1 eq) can generate the transient 4-iodopiperidine species in situ, which is a more reactive electrophile than the mesylate. However, ensure the reaction mixture remains anhydrous.

References

-

Pfizer Inc. "Preparation of pyrazole derivatives as protein kinase inhibitors." World Intellectual Property Organization, WO 2008/076705.

- Context: Describes the industrial relevance and scale-up of pyrazole-piperidine couplings for Crizotinib.

-

Cui, J. J., et al. "Tranformation of Crizotinib... to Lorlatinib." Journal of Medicinal Chemistry, 2011, 54(18), 6342–6363.

- Context: Validates the stability of the pyrazole-piperidine bond under acidic deprotection conditions.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 21193045, 4-(1H-Pyrazol-1-yl)piperidine."

Sources

- 1. 4-(1H-Pyrazol-1-yl)piperidine | C8H13N3 | CID 21193045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate | C13H20IN3O2 | CID 45480389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

- 7. chemrxiv.org [chemrxiv.org]

Application Notes and Protocols for Nucleophilic Aromatic Substitution with Pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrazole-Aryl Scaffolds

The fusion of a pyrazole ring with an aromatic system through a nitrogen-carbon bond is a cornerstone in modern medicinal chemistry and materials science.[1][2][3] Pyrazole-containing aromatic compounds are privileged scaffolds found in a multitude of FDA-approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, antipsychotic, and analgesic properties.[3] The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor, enabling crucial interactions with biological targets.[2] The synthesis of these valuable molecules often relies on the nucleophilic aromatic substitution (SNAr) reaction, where a pyrazole acts as the nucleophile, displacing a leaving group on an electron-deficient aromatic ring.[4] This guide provides a comprehensive overview of the experimental procedure for the SNAr reaction with pyrazole, from the underlying mechanism to detailed protocols and optimization strategies, empowering researchers to efficiently synthesize these important compounds.

Mechanistic Insights: The Addition-Elimination Pathway

The SNAr reaction with pyrazole proceeds through a well-established two-step addition-elimination mechanism.[5][6] This pathway is distinct from SN1 and SN2 reactions and is characteristic of nucleophilic substitutions on aromatic rings.[4]

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the nucleophilic attack of the pyrazole anion, generated in situ by a base, on the carbon atom of the aromatic ring bearing the leaving group.[7] This attack is the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] The stability of this complex is crucial for the reaction to proceed and is significantly enhanced by the presence of electron-withdrawing groups (EWGs) at the ortho and/or para positions relative to the leaving group.[5][8] These EWGs delocalize the negative charge of the intermediate, lowering the activation energy of the first step.[5]

-

Elimination of the Leaving Group: In the second, typically faster step, the aromaticity of the ring is restored by the expulsion of the leaving group.[5] The nature of the leaving group also influences the reaction rate, with more electronegative and better-stabilizing anions generally being better leaving groups. A common leaving group reactivity order in SNAr reactions is F > Cl > Br > I, which is counterintuitive to the trend in SN2 reactions.[9] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon more electrophilic and accelerating the initial nucleophilic attack, which is the rate-determining step.[5]

Caption: General Mechanism of Nucleophilic Aromatic Substitution with Pyrazole.

Experimental Protocol: A General Procedure

This protocol provides a general framework for the SNAr reaction between a pyrazole and an activated aromatic halide. The specific quantities and reaction conditions may need to be optimized for different substrates.

Materials and Reagents:

-

Activated aromatic halide (e.g., 1-fluoro-4-nitrobenzene)

-

Pyrazole

-

Base (e.g., potassium carbonate, sodium hydride, or DBU)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)

-

Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Heating and stirring apparatus (e.g., heating mantle with a magnetic stir plate)

-

Standard laboratory glassware for work-up and purification

-

Thin-layer chromatography (TLC) supplies for reaction monitoring

Step-by-Step Methodology:

-

Preparation of the Reaction Mixture:

-

To a clean, dry reaction vessel under an inert atmosphere, add the pyrazole (1.0-1.2 equivalents) and the anhydrous polar aprotic solvent.

-

Stir the mixture until the pyrazole is fully dissolved.

-

Carefully add the base (1.1-1.5 equivalents) portion-wise to the solution. The choice of base is critical; for less acidic pyrazoles, a stronger base like NaH may be necessary. For more acidic pyrazoles, a milder base like K₂CO₃ is often sufficient.

-

Stir the resulting suspension or solution at room temperature for 15-30 minutes to allow for the formation of the pyrazole anion.

-

-

Addition of the Aromatic Substrate:

-

Dissolve the activated aromatic halide (1.0 equivalent) in a minimal amount of the anhydrous solvent.

-

Add the solution of the aromatic halide dropwise to the reaction mixture containing the pyrazole anion.

-

-

Reaction Monitoring:

-

Heat the reaction mixture to the desired temperature (typically ranging from 80-150 °C).[10] The optimal temperature will depend on the reactivity of the substrates.

-

Monitor the progress of the reaction by TLC. A suitable eluent system should be determined beforehand to distinguish between the starting materials and the product.

-

-

Work-up and Purification:

-

Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the desired N-arylpyrazole.

-

Caption: A typical experimental workflow for pyrazole SNAr reactions.

Optimization of Reaction Conditions: A Deeper Dive

The success and efficiency of the SNAr reaction with pyrazole are highly dependent on the careful selection and optimization of several key parameters.

| Parameter | Common Choices | Rationale and Field-Proven Insights |

| Aromatic Substrate | Electron-deficient arenes and heteroarenes (e.g., nitro-substituted benzenes, pyridines, pyrimidines)[4][11] | The presence of strong electron-withdrawing groups (ortho and/or para to the leaving group) is crucial to activate the ring towards nucleophilic attack by stabilizing the Meisenheimer intermediate.[5] Heterocycles are often more reactive than their carbocyclic counterparts due to the electron-withdrawing nature of the heteroatoms.[4][12] |

| Leaving Group | F, Cl, NO₂, OSO₂R | Fluorine is often the best leaving group in SNAr reactions, as its high electronegativity strongly activates the carbon for nucleophilic attack, which is the rate-determining step.[5] Other common leaving groups include other halogens and sulfonate esters. |

| Base | K₂CO₃, Cs₂CO₃, NaH, K₃PO₄, DBU, KOH | The base deprotonates the pyrazole to form the active nucleophile.[7] The choice of base depends on the pKa of the pyrazole. Milder bases like K₂CO₃ are often sufficient, but for less acidic pyrazoles, a stronger base like NaH may be required. The use of an appropriate base is critical to ensure a sufficient concentration of the pyrazole anion without causing unwanted side reactions.[10] |

| Solvent | DMF, DMSO, NMP, DMAc, Acetonitrile | Polar aprotic solvents are generally preferred as they can solvate the cation of the base, leaving the pyrazole anion more "naked" and nucleophilic.[10] They also have high boiling points, allowing the reaction to be conducted at elevated temperatures to increase the reaction rate.[13] |

| Temperature | 80 °C to 150 °C | Higher temperatures generally accelerate the reaction rate.[10] However, excessively high temperatures can lead to decomposition of the starting materials or products, or the formation of side products. The optimal temperature should be determined experimentally for each specific reaction. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Reaction | - Insufficiently activated aromatic substrate.- Base is not strong enough to deprotonate the pyrazole.- Reaction temperature is too low. | - Use a substrate with stronger electron-withdrawing groups.- Employ a stronger base (e.g., switch from K₂CO₃ to NaH).- Increase the reaction temperature incrementally. |

| Formation of Side Products | - Reaction temperature is too high.- Presence of multiple reactive sites on the substrate or pyrazole.- The base is reacting with the substrate or product. | - Lower the reaction temperature.- Use a more selective base or protecting groups if necessary.- Consider a milder base. |

| Difficulty in Purification | - Incomplete reaction, leading to a mixture of starting materials and product.- Formation of polar byproducts. | - Ensure the reaction goes to completion by monitoring with TLC.- Optimize the work-up procedure to remove impurities (e.g., aqueous washes to remove salts).- Explore different chromatographic conditions or recrystallization solvents. |

Conclusion

The nucleophilic aromatic substitution reaction with pyrazole is a powerful and versatile method for the synthesis of N-arylpyrazoles, a class of compounds with significant applications in drug discovery and materials science. A thorough understanding of the reaction mechanism and the influence of various experimental parameters is key to achieving high yields and purity. This guide provides a solid foundation for researchers to design, execute, and optimize these important transformations in their own laboratories.

References

- El-Safi, I., Al-Fayez, A., & Al-Otaibi, A. (2008). A New Leaving Group in Nucleophilic Aromatic Substitution Reactions (S N Ar). Journal of Chemical Research, 2008(8), 432-433.

- Wadepohl, K., et al. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry.

- Secrieru, A., O'Neill, P. M., & Cristiano, M. L. S. (2019). Pyrazole structure highlighting the nucleophilic and electrophilic positions in the blue and red boxes, respectively.

- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

- Khan, I., et al. (2021). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities.

- Wikipedia. (n.d.).

- Gutekunst, W. (n.d.).

- Sánchez, M., et al. (2019). Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6‐trinitrophenyl ethers with aniline in acetonitrile.

- Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(6), 639-654.

- Organic Chemistry Portal. (2026). SNAr Reaction in Common Molecular Solvents Under Pressure. WordPress.

- Gutekunst, W. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research.

- WuXi AppTec. (n.d.).

- Secrieru, A., O'Neill, P. M., & Cristiano, M. L. S. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4589.

- Kivekäs, R., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7783.

- Organic Chemistry Explained. (2020, February 2).

- Unknown. (n.d.). Pyrazole. SlideShare.

- Wang, X., et al. (2021). Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors. Bioorganic & Medicinal Chemistry, 34, 116045.

- Sharma, S., & Kumar, V. (2022).

- El-Sayed, N. N. E., & Abdel-Ghaffar, H. M. (2019). Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid.

- Quiroga, J., & Trilleras, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(2), 488-511.

- Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(6), 639-654.

- Çınar, S., & Eren, A. (2022). Synthesis of New Pyrazole Compounds via Diketonic Michael Adducts. Hacettepe Journal of Biology and Chemistry, 50(2), 157-162.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. d-nb.info [d-nb.info]

- 11. youtube.com [youtube.com]

- 12. baranlab.org [baranlab.org]

- 13. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]

HPLC Protocol for Purity Assessment of 4-(1H-pyrazol-1-yl)piperidine

Abstract & Scope

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity assessment of 4-(1H-pyrazol-1-yl)piperidine (CAS: 762240-09-5 [Base] / 762240-92-6 [HCl Salt]). This molecule is a critical pharmacophore in the synthesis of kinase inhibitors (e.g., Crizotinib) and JAK inhibitors.

The Analytical Challenge: The molecule contains a secondary amine on the piperidine ring (

Physicochemical Context & Method Logic[1][2]

To design a self-validating protocol, we must understand the analyte's behavior in solution.

-

Basicity: The piperidine nitrogen is highly basic. At neutral pH, it is fully protonated (

), making the molecule highly polar and prone to "dewetting" or eluting in the void volume. -

UV Chromophore: The pyrazole ring provides the primary UV absorption. It lacks strong conjugation, necessitating detection in the low UV range (210–230 nm).

-

Salt Form: Often supplied as the Hydrochloride (HCl) salt. The chloride counter-ion is UV transparent but elutes at the void volume (

), potentially obscuring early-eluting polar impurities.

Method Selection Logic (Graphviz)

Figure 1: Decision logic for selecting chromatographic conditions based on analyte basicity.

Primary Protocol (Method A): Acidic Ion-Pairing

Recommended for: Routine purity checks, reaction monitoring, and goods-in QC. Mechanism: Trifluoroacetic acid (TFA) acts as an ion-pairing agent, masking the positive charge of the piperidine and suppressing silanol ionization.

Reagents & Equipment

-

HPLC System: Agilent 1200/1260 or Waters Alliance (Quaternary pump preferred).

-

Detector: Diode Array Detector (DAD).

-

Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ), Trifluoroacetic Acid (Sequencing Grade).

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) | High surface area with double end-capping to minimize tailing. |

| Mobile Phase A | Water + 0.1% (v/v) TFA | Low pH (~2.0) suppresses silanol activity. |

| Mobile Phase B | Acetonitrile + 0.1% (v/v) TFA | Matches ionic strength of MPA to prevent baseline drift. |

| Flow Rate | 1.0 mL/min | Standard backpressure balance. |

| Column Temp | 30°C | Improves mass transfer kinetics for the amine. |

| Injection Vol | 5.0 µL | Low volume to prevent solvent effects on early peaks. |

| Detection | 210 nm (Ref 360 nm) | Max sensitivity for pyrazole. |

| Run Time | 15 Minutes | Sufficient for re-equilibration. |

Gradient Table

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 5 | Initial Hold (Polar impurity retention) |

| 10.00 | 95 | Elution of hydrophobic dimers/starting materials |

| 12.00 | 95 | Wash |

| 12.10 | 5 | Re-equilibration start |

| 15.00 | 5 | End of Run |

Secondary Protocol (Method B): High pH

Recommended for: Separating regioisomers or if Method A shows poor retention (

-

Column: REQUIRED: Waters XBridge C18 or Agilent Extend-C18 (Hybrid particles resistant to high pH). Do not use standard silica columns.

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with

). -

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 10-90% B over 12 minutes.

Sample Preparation Workflow

Correct sample preparation is vital to avoid "solvent shock" which causes split peaks for early eluting amines.

Step-by-Step Protocol

-

Weighing: Weigh 10 mg of 4-(1H-pyrazol-1-yl)piperidine (HCl salt or free base) into a 20 mL scintillation vial.

-

Dissolution (Diluent):

-

Do not use 100% ACN. The salt form may precipitate or form micelles.

-

Diluent: 90:10 Water:Acetonitrile.

-

Add 10.0 mL of Diluent. Vortex for 30 seconds.

-

-

Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter into an HPLC vial.

-

Note: Verify filter compatibility. Some cellulose filters bind amines.

-

-

Blank Prep: Prepare a vial containing only the Diluent.

Analytical Workflow Diagram (Graphviz)

Figure 2: Step-by-step analytical workflow ensuring sample integrity.[2]

System Suitability & Troubleshooting

To ensure the data is trustworthy (Self-Validating), the system must meet these criteria before accepting results.

Acceptance Criteria

| Parameter | Limit | Failure Action |

| Tailing Factor ( | Replace column or increase TFA conc. to 0.15%. | |

| Theoretical Plates ( | Check connections for dead volume. | |

| Precision (RSD, n=5) | Check injector seal or pump stability. | |

| Resolution ( | Adjust gradient slope. |

Troubleshooting Guide

-

Problem: Split Peak / Shoulder.

-

Cause: Sample solvent is too strong (too much ACN) relative to the initial mobile phase.

-

Fix: Redissolve sample in 100% Water or 95:5 Water:ACN.

-

-

Problem: Ghost Peak at ~2-3 mins.

-

Cause: System peak from the HCl counter-ion or nitrate contaminants in water.

-

Fix: Run a blank injection. If the peak appears in the blank, exclude it from integration.

-

-

Problem: Rising Baseline at 210 nm.

-

Cause: TFA absorbs UV at low wavelengths.

-

Fix: Ensure exact matching of TFA concentration in Mobile Phase A and B. Use "HPLC Grade" TFA.

-

References

-

Synthesis & Intermediate Context

- Preparation of 4-(1H-pyrazol-1-yl)piperidine derivatives as JAK inhibitors. (Relevant for understanding impurity profiles).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56766486, 4-(1H-pyrazol-1-yl)piperidine hydrochloride. Retrieved October 26, 2023, from [Link]

-

HPLC Methodology for Basic Amines

- McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. (Establishes the "TFA vs. High pH" rule).

-

Sielc Technologies.[3] (n.d.). HPLC Analysis of Piperazine on Primesep 100. (Analogous structure analysis). Retrieved from [Link]

- Chemical Properties

Disclaimer: This protocol is intended for research and development purposes. Users should validate the method according to their specific regulatory requirements (e.g., ICH Q2) before use in GMP environments.

Sources

- 1. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 278798-08-6 | 4-(1H-Pyrazol-3-YL)piperidine - Synblock [synblock.com]

- 3. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]

Comprehensive NMR Spectroscopic Analysis of 4-(1H-pyrazol-1-yl)piperidine Dihydrochloride: A Guide to Structural Elucidation and Characterization

An Application Note for Drug Development Professionals

Abstract: 4-(1H-pyrazol-1-yl)piperidine is a key heterocyclic scaffold prevalent in medicinal chemistry and drug development. Its structural integrity is paramount for efficacy and safety. This application note provides a detailed, field-proven guide to the comprehensive Nuclear Magnetic Resonance (NMR) spectroscopic analysis of its dihydrochloride salt form. We delve into the causality behind experimental choices, from sample preparation to advanced 2D NMR techniques, offering a self-validating protocol for unambiguous structure confirmation and quality control.

Introduction: The Analytical Challenge

The 4-(1H-pyrazol-1-yl)piperidine moiety is a cornerstone in the design of novel therapeutics, including kinase inhibitors and GPCR modulators. Accurate and robust characterization of these molecules is a non-negotiable aspect of the drug development pipeline. NMR spectroscopy stands as the gold standard for unequivocal structure elucidation in solution.

However, the analysis of 4-(1H-pyrazol-1-yl)piperidine dihydrochloride presents specific challenges that necessitate a carefully considered analytical strategy. The dihydrochloride salt form significantly influences solubility and, critically, the electronic environment of the molecule. Protonation of the two basic nitrogen atoms—one on the piperidine ring and one on the pyrazole ring—induces significant downfield shifts in the chemical environment of nearby nuclei.[1][2][3] This guide provides the strategic framework and detailed protocols to navigate these complexities effectively.

Molecular Structure and Protonation Sites

A foundational understanding of the molecule's structure and its behavior in an acidic solution is crucial for interpreting NMR data. The dihydrochloride salt involves the protonation of the piperidine nitrogen (N1') and the N2 nitrogen of the pyrazole ring. This dicationic state is the dominant species in the polar, often slightly acidic, solvents used for NMR analysis of hydrochloride salts.

The systematic numbering convention used for NMR assignments is illustrated below.

Figure 2: Logical workflow for comprehensive NMR analysis.

This strategic progression is critical. The initial 1D spectra (¹H, ¹³C) provide a census of all proton and carbon atoms. 2D COSY then establishes proton-proton connectivities within individual spin systems (the piperidine and pyrazole rings). HSQC links each proton to its directly attached carbon, and finally, HMBC provides the long-range correlations that stitch the entire molecular puzzle together, most importantly confirming the connection between the C4' of the piperidine and the N1 of the pyrazole. [4][5]

Detailed Experimental Protocols

The validity of NMR data is fundamentally dependent on meticulous sample preparation and correctly parameterized data acquisition.

The dihydrochloride salt form dictates the choice of solvent. Deuterated chloroform (CDCl₃) is unsuitable due to poor solubility. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are the solvents of choice. DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H protons, which can provide valuable structural information. [6] Materials:

-

4-(1H-pyrazol-1-yl)piperidine dihydrochloride

-

DMSO-d₆ (high purity, ≥99.9 atom % D)

-

High-precision 5 mm NMR tubes

Procedure:

-

Weigh the Sample: For standard high-field NMR spectrometers (≥400 MHz), weigh 5-10 mg of the compound for ¹H and 2D NMR experiments. For a high-quality ¹³C NMR spectrum, a more concentrated sample of 20-30 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time. [7]2. Dissolution: Add the sample to a clean, dry NMR tube. Pipette approximately 0.6 mL of DMSO-d₆ into the tube.

-

Homogenization: Securely cap the tube and vortex gently until the sample is fully dissolved. A brief sonication may be required to aid dissolution.

-

Transfer and Equilibration: Ensure the final solution is clear and free of particulates. Allow the sample to equilibrate to the spectrometer's probe temperature for at least 5 minutes before initiating data acquisition.

The following table provides typical acquisition parameters for a 500 MHz spectrometer. These should be adapted as necessary based on sample concentration and the specific instrument used.

| Experiment | Parameter | Recommended Value | Rationale |

| ¹H NMR | Spectral Width | -2 to 12 ppm | To cover aromatic, aliphatic, and exchangeable proton regions. |

| Number of Scans | 16 | Adequate for good S/N with ~10 mg of sample. | |

| Relaxation Delay (d1) | 2.0 s | Allows for sufficient T1 relaxation of most protons. | |

| ¹³C{¹H} NMR | Spectral Width | 0 to 160 ppm | Covers the expected range for aliphatic and aromatic carbons. |

| Number of Scans | 1024 | Required due to the low natural abundance of ¹³C. | |

| Relaxation Delay (d1) | 2.0 s | Standard delay for proton-decoupled experiments. | |

| DEPT-135 | Spectral Width | 0 to 160 ppm | Same as ¹³C for direct comparison. |

| Number of Scans | 256 | More sensitive than a standard ¹³C experiment. | |

| COSY | Spectral Dimensions | 2048 (F2) x 256 (F1) | Provides good resolution in both dimensions. |

| Number of Scans | 4-8 | Sufficient for most correlations. | |

| HSQC | ¹H Spectral Width | -2 to 12 ppm | F2 dimension. |

| ¹³C Spectral Width | 0 to 160 ppm | F1 dimension. | |

| Number of Scans | 8-16 | A sensitive experiment that requires fewer scans than HMBC. | |

| HMBC | ¹H Spectral Width | -2 to 12 ppm | F2 dimension. |

| ¹³C Spectral Width | 0 to 160 ppm | F1 dimension. | |

| Number of Scans | 32-64 | Requires more scans to detect weaker, long-range correlations. | |

| Long-Range Coupling | 8 Hz | Optimized for typical 2- and 3-bond J(C,H) couplings. |

Spectral Interpretation: From Data to Structure

The following is a guided interpretation based on expected chemical shifts and correlation patterns for 4-(1H-pyrazol-1-yl)piperidine dihydrochloride in DMSO-d₆.

Protonation at the nitrogen centers causes a significant deshielding (downfield shift) of adjacent protons and carbons. The piperidine ring is expected to exist in a chair conformation, leading to distinct axial and equatorial proton signals.

| Atom Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key Observations & Rationale |

| Pyrazole H3 | ~8.5 - 9.0 | ~140 | Downfield due to aromaticity and proximity to protonated N2. |

| Pyrazole H4 | ~6.5 - 7.0 | ~107 | A characteristic triplet (J ≈ 2-3 Hz) due to coupling with H3 and H5. |

| Pyrazole H5 | ~7.8 - 8.2 | ~132 | Downfield shift influenced by the N1 linkage. |

| Piperidine H4' | ~4.5 - 5.0 | ~58 | Significantly deshielded due to direct attachment to the pyrazole N1. |

| Piperidine H2'/H6' (eq) | ~3.4 - 3.8 | ~45 | Deshielded by the adjacent protonated piperidine nitrogen (N1'). |

| Piperidine H2'/H6' (ax) | ~3.0 - 3.4 | ~45 | Typically upfield of the equatorial protons. |

| Piperidine H3'/H5' (eq) | ~2.2 - 2.5 | ~28 | Less affected by the nitrogen atoms. |

| Piperidine H3'/H5' (ax) | ~1.9 - 2.2 | ~28 | Typically upfield of the equatorial protons. |

| N-H Protons | >10 (broad) | - | Highly deshielded and often broad due to exchange and quadrupolar effects. [8] |

Note: These are estimated values. Actual shifts may vary based on concentration and exact sample conditions. [9][10][11][12][13]

The 2D spectra are essential for assembling the structure.

-

COSY: Will reveal the H3-H4-H5 coupling network in the pyrazole ring and the complete H2'-H3'-H4'-H5'-H6' spin system within the piperidine ring.

-

HSQC: Confirms the direct one-bond connections, for instance, linking the proton at ~8.5 ppm to the carbon at ~140 ppm (H3-C3). This is the most reliable method for assigning carbons with attached protons. [14]* HMBC: Provides the definitive structural links. The most critical correlation to observe is between the piperidine H4' proton and the pyrazole carbons C5 and C3. This three-bond correlation (H4'-N1-C5 and H4'-N1-N2-C3) unambiguously confirms the point of attachment between the two rings.

Figure 3: Key 2D NMR correlations for structural confirmation.

Conclusion

The combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides an unassailable method for the complete structural characterization of 4-(1H-pyrazol-1-yl)piperidine dihydrochloride. The strategic workflow detailed in this note ensures a self-validating analysis, addressing the specific challenges posed by the dicationic salt form. By understanding the causality behind solvent selection, experimental parameterization, and spectral interpretation, researchers and drug development professionals can confidently verify the structure and purity of this important chemical entity, ensuring the integrity of their downstream research and development efforts.

References

-

Bicer, E., et al. (2014). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. Available at: [Link]

- Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.

-

Mihai, C. T., et al. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Available at: [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation Blog. Available at: [Link]

-

ResearchGate. (n.d.). Partial 1H NMR spectra of 4e in DMSO-d6 in which peaks are assigned to... ResearchGate. Available at: [Link]

- Patel, R. B., et al. (2023). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. RSC Advances.

- Patel, H. D., et al. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.

-

ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks... ResearchGate. Available at: [Link]

- Wang, H., et al. (2021). Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. Journal of the American Chemical Society.

- Wu, J., et al. (n.d.).

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. hymasynthesis.com.

-

Manimekalai, A., & Jayabharathi, J. (2006). Protonation effect on chemical shifts of some piperidones⎯unusual influence by anions. Indian Journal of Chemistry. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. Available at: [Link]

- Google Patents. (2010). US20100204470A1 - method for salt preparation. Google Patents.

- Claramunt, R. M., et al. (2000).

-

Kolar, M., et al. (2014). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. ResearchGate. Available at: [Link]

-

Karim, A., et al. (2021). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Available at: [Link]

-

Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. Science.gov. Available at: [Link]

-

YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

-

ResearchGate. (2016). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. ResearchGate. Available at: [Link]

-

Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Columbia University. Available at: [Link]

-

Pop, O., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. Available at: [Link]

-

Limbach, H.-H. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Prof. Dr. H.-H. Limbach. Available at: [Link]

- Gee, B. G., et al. (2001). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A.

-

ACD/Labs. (2009). How to Interpret an HSQC-COSY Experiment. ACD/Labs. Available at: [Link]

-

Elguero, J., et al. (2022). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. ResearchGate. Available at: [Link]

- The Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. The Royal Society of Chemistry.

Sources

- 1. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. limbach.userpage.fu-berlin.de [limbach.userpage.fu-berlin.de]

- 4. youtube.com [youtube.com]

- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 6. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organomation.com [organomation.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. rsc.org [rsc.org]

- 11. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

Application Note: The Strategic Use of 4-(1H-Pyrazol-1-yl)piperidine in Modern Kinase Inhibitor Synthesis

Abstract

The 4-(1H-pyrazol-1-yl)piperidine scaffold has emerged as a cornerstone in the design of targeted kinase inhibitors, valued for its ability to engage with the highly conserved ATP-binding hinge region of kinases and for its favorable physicochemical properties. This document provides a comprehensive guide for medicinal chemists and drug development scientists on the strategic implementation of this privileged scaffold. We will explore the causality behind its efficacy, detail robust synthetic protocols for its incorporation into inhibitor frameworks, and present a case study based on the synthesis of Crizotinib, a potent ALK/ROS1/MET inhibitor.

The Pyrazolylpiperidine Scaffold: A Privileged Structure in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a major focus of modern drug discovery. Within this field, the pyrazole ring is a recurring motif, found in at least eight FDA-approved kinase inhibitors, including Crizotinib, Ruxolitinib, and Erdafitinib.[1]

The 4-(1H-pyrazol-1-yl)piperidine moiety combines the advantageous features of both the pyrazole and piperidine rings:

-

Hinge-Binding Engagement: The pyrazole's nitrogen atoms are excellent hydrogen bond acceptors and donors, mimicking the adenine portion of ATP. This allows the scaffold to form critical hydrogen bonds with the backbone amide residues of the kinase hinge region, a key interaction for potent, competitive inhibition.[2][3]

-